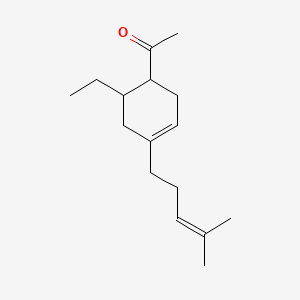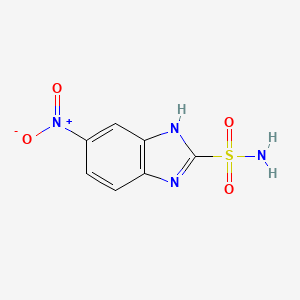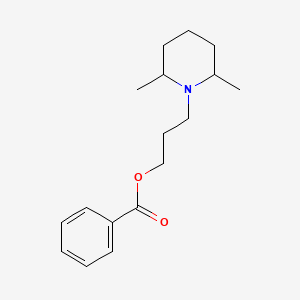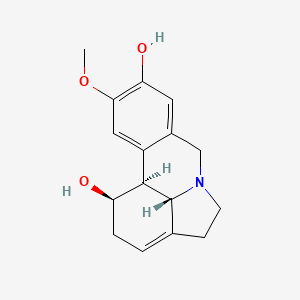
Norpluviine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norpluviine is an alkaloid belonging to the Amaryllidaceae family, which is known for its diverse range of biologically active compounds These alkaloids are primarily found in plants such as Narcissus and Lycoris species
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Norpluviine typically involves the oxidative coupling of norbelladine or related compounds. This process requires the protection of ring A through methylation, followed by oxidative coupling to form the desired alkaloid structure . The reaction conditions often involve the use of specific oxidizing agents and controlled environments to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound is less common compared to other Amaryllidaceae alkaloids like galanthamine. it can be produced through biotechnological methods involving in vitro cultures of Narcissus and Lycoris species. These methods offer an alternative approach to traditional extraction from plant materials, providing a more sustainable and controlled production process .
Analyse Chemischer Reaktionen
Types of Reactions
Norpluviine undergoes several types of chemical reactions, including:
Oxidation: The benzylic position of this compound can be oxidized to yield a cyclic hemiaminal group.
Reduction: Reduction reactions can be used to modify the structure of this compound, leading to the formation of various derivatives.
Substitution: Substitution reactions involving this compound can introduce different functional groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include lycorenine and other related alkaloids. These products are often studied for their potential biological activities and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Biology: The compound’s unique structure and biological activity make it a subject of interest in studies related to plant biochemistry and physiology.
Wirkmechanismus
The mechanism of action of Norpluviine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of acetylcholinesterase, similar to other Amaryllidaceae alkaloids. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects, particularly on the nervous system .
Vergleich Mit ähnlichen Verbindungen
Norpluviine is part of a larger group of Amaryllidaceae alkaloids, which includes compounds such as:
Galanthamine: Known for its use in the treatment of Alzheimer’s disease.
Lycorine: Studied for its anticancer properties.
Haemanthamine: Known for its antiviral and anticancer activities.
Compared to these compounds, this compound is unique due to its specific chemical structure and the types of reactions it undergoes
Eigenschaften
CAS-Nummer |
517-99-7 |
|---|---|
Molekularformel |
C16H19NO3 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
(1S,15R,16S)-4-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-5,15-diol |
InChI |
InChI=1S/C16H19NO3/c1-20-14-7-11-10(6-13(14)19)8-17-5-4-9-2-3-12(18)15(11)16(9)17/h2,6-7,12,15-16,18-19H,3-5,8H2,1H3/t12-,15-,16-/m1/s1 |
InChI-Schlüssel |
KYCRETLRESMMIM-DAXOMENPSA-N |
Isomerische SMILES |
COC1=C(C=C2CN3CCC4=CC[C@H]([C@H]([C@@H]43)C2=C1)O)O |
Kanonische SMILES |
COC1=C(C=C2CN3CCC4=CCC(C(C43)C2=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



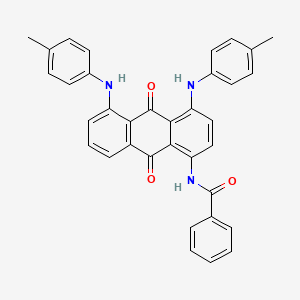
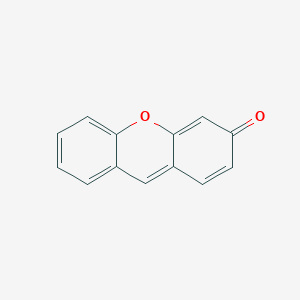
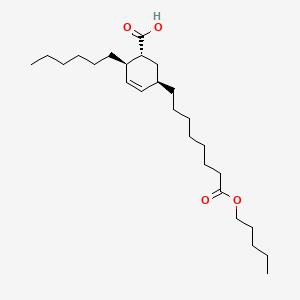
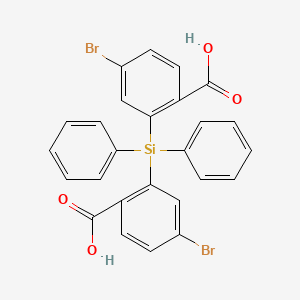
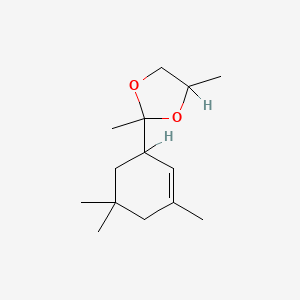
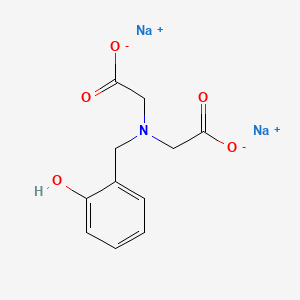
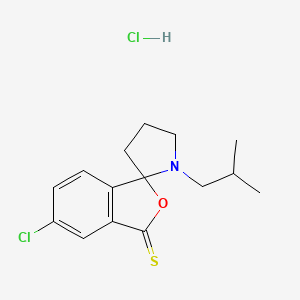
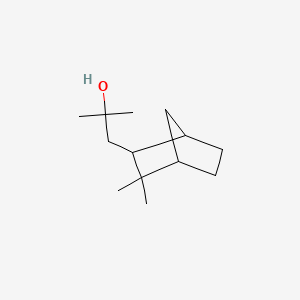

![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
